molecular formula C21H17ClN4O4 B14445644 4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide CAS No. 75412-58-7

4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide

Cat. No.: B14445644
CAS No.: 75412-58-7
M. Wt: 424.8 g/mol
InChI Key: OTVNXXGPCXILTB-YDZHTSKRSA-N
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Description

4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide is a complex organic compound that features a combination of aromatic rings, chloro, methoxy, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-aminobenzoic acid with 2-methoxyaniline to form an intermediate product. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final compound. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-((2-methoxyphenyl)amino)benzoic acid ((3-nitrophenyl)methylene)hydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

75412-58-7

Molecular Formula

C21H17ClN4O4

Molecular Weight

424.8 g/mol

IUPAC Name

4-chloro-2-(2-methoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H17ClN4O4/c1-30-20-8-3-2-7-18(20)24-19-12-15(22)9-10-17(19)21(27)25-23-13-14-5-4-6-16(11-14)26(28)29/h2-13,24H,1H3,(H,25,27)/b23-13+

InChI Key

OTVNXXGPCXILTB-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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